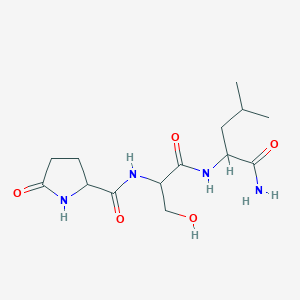

H-DL-Pyr-DL-Ser-DL-Leu-NH2

Description

Contextualizing Short Peptides with Non-Standard Stereochemistry in Academic Inquiry

Short peptides, typically comprising two to ten amino acid residues, are pivotal in numerous physiological pathways. labscoop.com However, the vast majority of naturally occurring peptides are composed exclusively of L-amino acids. The introduction of D-amino acids, creating what is known as non-standard stereochemistry, is a deliberate strategy in peptide design to investigate fundamental biochemical principles. biorxiv.org Peptides with mixed stereochemistry, such as H-DL-Pyr-DL-Ser-DL-Leu-NH2, where each residue is a racemic mixture of its D and L enantiomers, present a unique conformational landscape. This heterogeneity in stereochemistry can lead to a diverse population of diastereomers, each with potentially distinct structural and functional properties. The study of such peptides allows researchers to explore the impact of chirality on peptide folding, receptor binding, and enzymatic stability.

Significance of DL-Amino Acid Incorporation in Peptide Research Tools and Probes

The incorporation of DL-amino acids into a peptide sequence is a powerful tool in biochemical and pharmacological research. One of the primary motivations for this modification is to enhance the peptide's resistance to enzymatic degradation. nih.gov Proteases, the enzymes responsible for breaking down peptides and proteins, are highly specific for L-amino acids. The presence of a D-amino acid can hinder or completely block protease activity, thereby increasing the peptide's half-life in biological systems. nih.gov This increased stability is a desirable characteristic for developing robust research probes and potential therapeutic leads.

Furthermore, the stereochemistry of amino acids can profoundly influence a peptide's three-dimensional structure and, consequently, its biological activity. By systematically replacing L-amino acids with their D-counterparts, researchers can probe the specific conformational requirements for receptor interaction. biorxiv.org In some instances, the incorporation of a D-amino acid can lock the peptide into a bioactive conformation, leading to enhanced potency. Conversely, it can also disrupt the necessary structure, leading to inactivation. Peptides containing a mix of D and L amino acids, therefore, serve as invaluable tools for structure-activity relationship (SAR) studies.

Unique Considerations for Pyroglutamic Acid and its Stereoisomers in Peptide Sequences

The N-terminus of this compound is capped with pyroglutamic acid (Pyr), a cyclic lactam derivative of glutamic acid. wikipedia.org This modification can occur spontaneously from an N-terminal glutamine or glutamic acid residue under certain conditions, or it can be intentionally incorporated during peptide synthesis. biorxiv.orgnih.gov The formation of a pyroglutamyl residue has several significant consequences for the peptide.

The C-terminus of the peptide is amidated, as indicated by "-NH2". This modification removes the negative charge of the C-terminal carboxyl group and can also increase the peptide's stability against carboxypeptidases.

Table of Compounds

| Compound Name | Abbreviation |

| This compound | |

| Pyroglutamic acid | Pyr |

| Serine | Ser |

| Leucine | Leu |

| Glutamic acid | Glu |

| Glutamine | Gln |

Interactive Data Table: Physicochemical Properties of this compound (Theoretical)

| Property | Value |

| Molecular Formula | C₁₅H₂₆N₄O₅ |

| Molecular Weight | 358.4 g/mol |

| Isoelectric Point (pI) | ~5.5-6.5 |

| Charge at pH 7 | Neutral |

| N-terminal modification | Pyroglutamic acid |

| C-terminal modification | Amidation |

| Stereochemistry | Racemic mixture at each chiral center (Pyr, Ser, Leu) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24N4O5 |

|---|---|

Molecular Weight |

328.36 g/mol |

IUPAC Name |

N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H24N4O5/c1-7(2)5-9(12(15)21)17-14(23)10(6-19)18-13(22)8-3-4-11(20)16-8/h7-10,19H,3-6H2,1-2H3,(H2,15,21)(H,16,20)(H,17,23)(H,18,22) |

InChI Key |

WAYDDNVXOHHJSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Advanced Structural Characterization of H Dl Pyr Dl Ser Dl Leu Nh2 Stereoisomers

Spectroscopic Techniques for Elucidating Chirality and Conformational Dynamics

Spectroscopic methods are indispensable for probing the three-dimensional structure of peptides. For a complex mixture of stereoisomers like H-DL-Pyr-DL-Ser-DL-Leu-NH2, these techniques provide insights into stereochemical assignments and conformational preferences in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Three-Dimensional Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, offering near-physiological conditions for analysis. uzh.chnmims.edu The process involves a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments to first assign the resonances to specific protons and carbons within the peptide and then to calculate the spatial proximities between them.

For the stereoisomers of this compound, the initial step involves assigning the distinct spin systems corresponding to the pyroglutamic acid (Pyr), serine (Ser), and leucine (Leu) residues. nmims.edu This is typically achieved using 2D NMR experiments like Total Correlation Spectroscopy (TOCSY), which reveals scalar couplings between protons within the same amino acid residue.

Once the individual residue spin systems are identified, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed. These experiments detect through-space dipolar couplings between protons that are close to each other (typically <5 Å), providing the distance constraints necessary for 3D structure calculation. uzh.ch For instance, a strong NOE between the alpha-proton of Ser and the amide proton of Leu would indicate a specific backbone conformation.

Distinguishing between the D- and L-amino acids within the peptide sequence is a significant challenge. One effective NMR-based approach involves the use of chiral solvating agents (CSAs). nih.gov These agents interact diastereomerically with the enantiomeric peptides, leading to the separation of NMR signals for the different stereoisomers. nih.gov By comparing the NMR spectra of the mixture in the presence of a CSA with those of synthetically prepared pure stereoisomers, the absolute configuration at each chiral center can be assigned. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Protons of H-L-Pyr-L-Ser-L-Leu-NH2 and H-L-Pyr-D-Ser-L-Leu-NH2 in the Presence of a Chiral Solvating Agent.

| Proton | H-L-Pyr-L-Ser-L-Leu-NH2 (δ, ppm) | H-L-Pyr-D-Ser-L-Leu-NH2 (δ, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|

| Ser αH | 4.52 | 4.65 | 0.13 |

| Ser βH | 3.91 | 3.85 | -0.06 |

| Leu αH | 4.35 | 4.38 | 0.03 |

| Leu NH | 8.15 | 8.25 | 0.10 |

Note: Data are hypothetical and serve to illustrate the principle of chemical shift non-equivalence induced by a chiral solvating agent.

Chiroptical Methods (e.g., Circular Dichroism) for Secondary Structure and Stereoisomer Differentiation

Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are highly sensitive to the chiral nature of molecules and are widely used to investigate the secondary structure of peptides. uzh.ch CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption is dependent on the molecule's three-dimensional structure.

The different stereoisomers of this compound are expected to adopt distinct conformational ensembles in solution. These conformational differences, particularly in the peptide backbone, will give rise to unique CD spectra. For example, an isomer that preferentially adopts a β-turn conformation will have a characteristic CD spectrum that is markedly different from an isomer existing in a random coil.

Furthermore, as enantiomers are mirror images, their CD spectra will be equal in magnitude but opposite in sign. Diastereomers, which are not mirror images, will exhibit completely different CD spectra. This property allows CD to be a rapid and effective tool for differentiating between the various stereoisomers of this compound and for monitoring conformational changes induced by environmental factors such as solvent or temperature.

Table 2: Hypothetical Molar Ellipticity [θ] Values for Stereoisomers of H-Pyr-Ser-Leu-NH2.

| Stereoisomer | [θ] at 200 nm (deg·cm²·dmol⁻¹) | [θ] at 220 nm (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |

|---|---|---|---|

| L-Pyr-L-Ser-L-Leu | -15,000 | -2,000 | Random Coil / Turn |

| L-Pyr-D-Ser-L-Leu | +5,000 | +8,000 | Turn / Other |

| D-Pyr-D-Ser-D-Leu | +15,000 | +2,000 | Random Coil / Turn (Mirror Image of LLL) |

Note: These values are illustrative. The sign and magnitude of the CD signal are highly sensitive to the specific conformation adopted by each stereoisomer.

Mass Spectrometry-Based Platforms for Isomeric Resolution and Analysis

Mass spectrometry (MS) is a cornerstone of peptide analysis due to its high sensitivity and mass accuracy. While conventional MS cannot distinguish between isomers (which have identical masses), its coupling with separation techniques provides powerful platforms for isomeric resolution and analysis. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformational Fingerprinting and Isomer Separation

Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates gas-phase ions based on their size, shape, and charge. nih.gov In IM-MS, ions are propelled through a drift tube filled with an inert buffer gas by a weak electric field. iu.edu Ions with a more compact structure (smaller collision cross-section, CCS) will travel through the drift tube faster than more extended isomers. acs.org This allows for the separation of stereoisomers that adopt different three-dimensional conformations in the gas phase. iu.edu

The combination of a condensed-phase separation like liquid chromatography with the gas-phase separation of ion mobility before mass analysis creates a powerful three-dimensional analytical approach. iu.edu This is particularly useful for complex mixtures, as it can resolve peptide isomers that may have identical retention times and masses. iu.edu Each stereoisomer of this compound would present a unique drift time or CCS value, serving as a "conformational fingerprint" that aids in its identification. High-resolution differential ion mobility spectrometry (FAIMS) can further enhance separation, especially when using helium-rich buffer gases. nih.govnih.gov

Table 3: Representative Ion Mobility-Mass Spectrometry Data for Protonated H-Pyr-Ser-Leu-NH2 Isomers ([M+H]⁺).

| Stereoisomer | m/z | Drift Time (ms) | Collision Cross-Section (CCS, Ų) |

|---|---|---|---|

| L-Pyr-L-Ser-L-Leu | 343.19 | 10.2 | 175.4 |

| L-Pyr-D-Ser-L-Leu | 343.19 | 10.8 | 181.2 |

| L-Pyr-L-Ser-D-Leu | 343.19 | 10.5 | 178.6 |

Note: Data are hypothetical, illustrating that diastereomers with the same m/z can be separated based on differences in their gas-phase conformation (drift time and CCS).

Tandem Mass Spectrometry (MS/MS) Including Electron Capture Dissociation (ECD) for D-/L-Amino Acid Localization

Tandem mass spectrometry (MS/MS) is used to fragment peptide ions to determine their amino acid sequence. nih.gov In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is isolated and then fragmented by techniques like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). mdpi.comresearchgate.net While these methods are excellent for sequencing, their ability to localize stereocenters can be limited, though differences in the relative intensities of fragment ions between epimers can sometimes be observed. mdpi.comacs.org

Electron Capture Dissociation (ECD) is a fragmentation technique that is particularly sensitive to peptide stereochemistry. mdpi.com ECD involves the capture of a low-energy electron by a multiply charged precursor ion, which induces fragmentation of the peptide backbone N-Cα bond, producing c- and z-type fragment ions. The fragmentation patterns and efficiencies in ECD can be significantly influenced by the stereochemistry of the amino acid residues. By comparing the ECD fragmentation spectra of different stereoisomers of this compound, it is possible to pinpoint the location of the D-amino acid residue within the sequence.

Table 4: Illustrative Relative Intensities of Key ECD Fragment Ions for Two Stereoisomers of [M+2H]²⁺ H-L-Pyr-Ser-Leu-NH2.

| Fragment Ion | L-Ser Isomer (Relative Intensity %) | D-Ser Isomer (Relative Intensity %) |

|---|---|---|

| c₁ | 25 | 25 |

| z₂ | 80 | 55 |

| c₂ | 60 | 95 |

| z₁ | 15 | 15 |

Note: Data are hypothetical. The significant difference in the relative intensities of the z₂ and c₂ ions, which flank the serine residue, can be used to localize the position of the D-amino acid.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for High-Resolution Isomeric Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for polar analytes like peptides. springernature.com It separates molecules based on their charge, size, and shape as they migrate through a narrow capillary under the influence of a high electric field. nih.govmdpi.com When coupled with mass spectrometry, CE-MS becomes a powerful tool for analyzing complex peptide mixtures, including stereoisomers. ijpca.org

The different stereoisomers of this compound, although having the same mass and nominal charge, may exhibit subtle differences in their solution-phase conformation and hydrodynamic radius. These differences can lead to distinct electrophoretic mobilities, allowing for their separation by CE. mdpi.com The use of chiral selectors or additives in the background electrolyte can further enhance the separation of enantiomers. CE-MS is particularly advantageous for small sample volumes and can provide separation efficiencies that are often orthogonal to liquid chromatography. nih.govspringernature.com

Table 5: Hypothetical Capillary Electrophoresis-Mass Spectrometry Migration Times for H-Pyr-Ser-Leu-NH2 Stereoisomers.

| Stereoisomer | Migration Time (min) |

|---|---|

| L-Pyr-L-Ser-L-Leu | 12.5 |

| L-Pyr-D-Ser-L-Leu | 13.1 |

| L-Pyr-L-Ser-D-Leu | 12.8 |

| D-Pyr-D-Ser-D-Leu | 12.5 |

Note: Data are hypothetical. Diastereomers show different migration times. Enantiomers (LLL vs. DDD) co-migrate unless a chiral selector is used in the buffer.

Application of Diffraction Techniques for Solid-State Structure Determination of Peptides

The precise three-dimensional arrangement of atoms in the solid state is fundamental to understanding a peptide's conformational preferences, intermolecular interactions, and ultimately its biological and chemical properties. For peptides such as this compound, which contains multiple stereocenters, determining the solid-state structure provides critical insights into how chirality influences crystal packing and supramolecular assembly. Diffraction techniques are the cornerstone of solid-state structural analysis, offering unparalleled atomic-level resolution. The primary methods employed are X-ray diffraction, neutron diffraction, and electron diffraction.

X-ray Diffraction (XRD)

X-ray crystallography is the most established and widely used technique for determining the atomic structure of crystalline materials, including peptides. wikipedia.org This method relies on the scattering of a beam of X-rays by the electron clouds of the atoms within a crystal. The resulting diffraction pattern of spots, characterized by specific angles and intensities, is used to generate a three-dimensional map of electron density, from which the positions of the atoms can be inferred. wikipedia.org

For peptides, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. It requires a well-ordered single crystal, typically a few micrometers in size or larger. The analysis of a high-quality crystal can reveal precise bond lengths, bond angles, torsion angles, and the details of non-covalent interactions like hydrogen bonds that dictate the peptide's conformation and packing in the crystal lattice. nih.govnih.gov The data obtained from an SCXRD experiment includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). nih.gov

In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be utilized. PXRD is performed on a polycrystalline sample and provides information about the crystalline phases present, their purity, and lattice parameters. While generally not used for ab initio structure determination of complex molecules like peptides, it is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms.

Table 1: Example Crystallographic Data Obtained from Single-Crystal X-ray Diffraction of Peptides

| Parameter | Example Peptide 1: GSNQNNF nih.gov | Example Peptide 2: C₁₇H₂₃N₃O₆ nih.gov |

| Formula | C₂₉H₄₅N₉O₁₁ | C₁₇H₂₃N₃O₆ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 4.86 | 4.9857 |

| b (Å) | 14.12 | 19.372 |

| c (Å) | 17.71 | 19.476 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1215.5 | 1881.1 |

| Z | 4 | 4 |

| Resolution (Å) | 1.00 | Not Reported |

This table presents representative data from published peptide crystal structures to illustrate the typical parameters determined. Z represents the number of molecules per unit cell.

Neutron Diffraction

While powerful, X-ray diffraction has a significant limitation: it scatters weakly from hydrogen atoms, making their precise localization difficult. nih.gov This is a critical drawback in peptide and protein structural studies, as hydrogen atoms are central to hydrogen bonds, enzyme mechanisms, and protonation states of residues. nih.gov

Neutron diffraction overcomes this limitation. Neutrons are scattered by atomic nuclei, and the scattering power is not dependent on the atomic number. nih.govnih.gov Crucially, hydrogen (¹H) and its isotope deuterium (²H) are strong scatterers of neutrons, making them clearly visible in neutron diffraction experiments. nih.govrwth-aachen.de This technique is therefore uniquely suited for:

Directly locating hydrogen atoms: This allows for the unambiguous determination of hydrogen bond geometries. nih.gov

Determining protonation states: It can distinguish between amine (–NH₂) and ammonium (B1175870) (–NH₃⁺) groups or carboxylic acid (–COOH) and carboxylate (–COO⁻) groups.

Analyzing water molecule orientations: The hydrogen atoms of water molecules involved in solvation can be precisely positioned.

A common strategy involves soaking the peptide crystal in D₂O, which allows for the exchange of labile protons (e.g., in -OH, -NH₂, -COOH groups) with deuterium. This H/D exchange can be monitored to provide information on solvent accessibility and dynamics. The main practical challenge for neutron crystallography is the need for significantly larger crystals than those required for X-ray diffraction, often in the range of several cubic millimeters. researchgate.net

Electron Diffraction (MicroED)

A revolutionary advance in structural biology is the application of electron diffraction, particularly a cryo-electron microscopy (cryo-EM) method known as Microcrystal Electron Diffraction (MicroED). nih.govwikipedia.org Electrons interact with matter much more strongly than X-rays, meaning that atomic-resolution diffraction data can be obtained from crystals that are thousands to millions of times smaller than those needed for conventional X-ray crystallography. creative-biostructure.comxray.cz

MicroED is ideal for studying peptides and small molecules that yield only nanocrystals, which are unsuitable for other diffraction techniques. nih.govcreative-biostructure.com In a MicroED experiment, a beam of electrons is directed at a frozen-hydrated nanocrystal, which is continuously rotated to collect a series of diffraction patterns. wikipedia.org These patterns are then processed using software originally developed for X-ray crystallography to determine the three-dimensional structure. wikipedia.org This technique has proven capable of ab initio structure determination for a variety of peptides, revealing atomic-level details from previously intractable samples. nih.govacs.org

Table 2: Comparison of Diffraction Techniques for Peptide Structure Determination

| Feature | X-ray Diffraction (XRD) | Neutron Diffraction | Electron Diffraction (MicroED) |

| Interaction | Electron Cloud | Atomic Nucleus | Electrostatic Potential |

| Key Advantage | High resolution for heavy atoms, well-established. wikipedia.org | Precise localization of hydrogen/deuterium atoms. nih.govrwth-aachen.de | Requires extremely small crystals (nanometer scale). nih.govcreative-biostructure.com |

| Limitation | Poor sensitivity to hydrogen atoms. nih.gov | Requires very large crystals and a neutron source. researchgate.net | Can be sensitive to crystal imperfections and radiation damage. |

| Typical Sample | Single crystal (>5 µm) or powder. | Large single crystal (~1 mm³). researchgate.net | Nanocrystals (<1 µm). creative-biostructure.com |

Computational and Theoretical Analysis of H Dl Pyr Dl Ser Dl Leu Nh2 Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for exploring the behavior of peptides at an atomic level. These methods allow for the detailed investigation of conformational landscapes, stability, and intermolecular interactions, which are fundamental to a peptide's function.

Molecular Dynamics (MD) simulations are computational techniques used to study the structure, folding, and behavior of peptides by simulating the motion of atoms and molecules over time. For a peptide like H-DL-Pyr-DL-Ser-DL-Leu-NH2, MD simulations in an explicit solvent model (e.g., water) can reveal its dynamic behavior and preferred conformations. The simulation tracks the movement of each atom based on a force field, which is a mathematical description of atomic interactions including electrostatic forces, van der Waals forces, and hydrogen bonds.

The primary goal of MD in this context is to perform a thorough conformational search to identify the most stable three-dimensional structures of the peptide. By simulating the peptide over a sufficient timescale (typically nanoseconds to microseconds), researchers can observe transitions between different conformations and determine their thermodynamic stability. Analysis of the simulation trajectory can yield critical information, such as Ramachandran plots for the backbone dihedral angles (φ, ψ) of the serine and leucine residues, root-mean-square deviation (RMSD) to assess structural stability, and the formation of intramolecular hydrogen bonds that stabilize specific folds. Enhanced sampling techniques may be employed to overcome energy barriers and explore the conformational space more efficiently.

Table 1: Representative Low-Energy Conformers of this compound from a Hypothetical MD Simulation

| Conformer ID | Relative Potential Energy (kcal/mol) | Key Intramolecular H-Bonds | Ser (φ, ψ) | Leu (φ, ψ) |

| Conf-1 | 0.00 | Pyr(O)···Ser(HN), Ser(OH)···Leu(O) | (-140°, 135°) | (130°, -125°) |

| Conf-2 | 1.25 | Ser(O)···NH2(H), Pyr(O)···Ser(OH) | (-70°, -45°) | (65°, 35°) |

| Conf-3 | 2.80 | Leu(O)···NH2(H) | (150°, -155°) | (-75°, 160°) |

This interactive table presents hypothetical data illustrating the types of results obtained from MD simulations, showing distinct stable conformations, their relative energies, and defining structural parameters.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. For this compound, docking studies can be employed to explore its potential interactions with biologically relevant protein targets. These studies are crucial for hypothesizing the peptide's mechanism of action and for structure-based drug design.

Given the flexibility of peptides, advanced docking algorithms that allow for conformational flexibility of both the ligand and parts of the receptor are often necessary. The process involves generating a multitude of possible binding poses of the peptide within the active site of a target protein and then using a scoring function to rank these poses based on their predicted binding affinity. Successful docking can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the peptide-protein complex. Recent advancements, such as the use of AlphaFold-Multimer, have significantly improved the accuracy of predicting the structures of peptide-protein complexes.

Table 2: Hypothetical Molecular Docking Results for this compound with a Model Receptor

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Receptor Residues | Type of Interaction |

| Pose 1 | -8.5 | Arg122, Asp201 | Salt Bridge, H-Bond |

| Pose 2 | -7.9 | Phe150, Trp154 | Pi-Pi Stacking, Hydrophobic |

| Pose 3 | -7.2 | Gln98, Asn125 | H-Bond Network |

This interactive table provides a hypothetical example of docking results, highlighting how different binding poses are scored and the specific molecular interactions that define them.

While molecular docking provides a rapid estimation of binding affinity, more rigorous and computationally intensive methods like Free Energy Perturbation (FEP) are used for more accurate binding energy calculations. FEP is a theoretically robust method based on statistical mechanics that calculates the difference in free energy between two states, such as a ligand in solution versus the ligand bound to a receptor.

FEP simulations can be particularly valuable for a chiral molecule like this compound. For instance, FEP can be used to compute the relative binding free energy (ΔΔG) between this peptide and a stereoisomer (e.g., an all-L or all-D variant) binding to the same receptor. Such calculations can provide a quantitative explanation for the enantioselectivity observed in biological systems. The method involves creating a non-physical, or "alchemical," pathway that gradually transforms one molecule into another over a series of simulation windows, allowing for the precise calculation of free energy differences. These calculations can rationalize structure-activity relationships and guide the optimization of peptide ligands.

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemistry, or molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to calculate their electronic structure and properties. These methods solve the Schrödinger equation for a molecule to determine its wavefunction and energy. For this compound, quantum chemical calculations, such as those using Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory), can provide fundamental insights.

These calculations are used to analyze the electronic properties of the peptide, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information is critical for understanding the peptide's reactivity. Furthermore, quantum chemistry is essential for studying reaction mechanisms at the atomic level. It can be used to map potential energy surfaces for chemical transformations, such as peptide bond hydrolysis or enzymatic modifications, by locating transition states and calculating activation energy barriers.

Cheminformatics and Machine Learning for Peptide Design and Property Prediction

Cheminformatics and machine learning (ML) are increasingly used to accelerate the discovery and design of new peptides with desired properties. These approaches leverage large datasets to build predictive models for various peptide attributes, including bioactivity, permeability, and metabolic stability.

For a novel peptide like this compound, ML models could be trained on datasets of other peptides to predict its potential biological activities or physicochemical properties. This involves representing the peptide computationally, often through molecular descriptors or fingerprints, and using these representations as input for a trained ML algorithm. Generative models can even be used for the "inverse design" problem: generating new peptide sequences, potentially including non-standard or D-amino acids, that are predicted to have high activity.

A significant challenge in cheminformatics is the effective representation of stereochemistry. Standard molecular fingerprints often fail to distinguish between stereoisomers, which is a critical limitation when dealing with peptides containing D-amino acids, as their biological activity can be drastically different from their L-counterparts.

To address this, specialized chiral molecular fingerprints and descriptors have been developed. For example, the MinHashed Atom-Pair Fingerprint up to a diameter of 4, with chirality (MAP4C), encodes stereocenter information by labeling chiral atoms with their Cahn-Ingold-Prelog (R/S) descriptors. This allows the fingerprint to uniquely represent each stereoisomer. The ability of such fingerprints to distinguish between all 512 stereoisomers of nona-arginine demonstrates their power. Applying such a descriptor to this compound would allow for its unique encoding, facilitating its inclusion in machine learning models that can differentiate its properties from other stereoisomers and guide the design of novel stereoisomeric peptides. The use of topological molecular graphs is another approach to represent peptides at the atomic level for input into machine learning models.

Predictive Modeling for Peptide Self-Assembly and Supramolecular Structures

The spontaneous organization of peptides into ordered supramolecular structures is a phenomenon of significant interest for the development of novel biomaterials. nih.govnih.govstrath.ac.uk Computational and theoretical analyses are pivotal in predicting the self-assembly propensity of peptides like this compound and the morphology of the resulting nanostructures. nih.govnih.gov These predictive models not only offer insights into the molecular mechanisms driving self-assembly but also guide the rational design of new peptide-based materials. researchgate.netnih.gov

Predictive modeling in this context largely relies on molecular dynamics (MD) simulations, which can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG). acs.org AA-MD simulations provide detailed information about molecular conformations and intermolecular interactions that are crucial for the stability and formation of self-assembled structures. acs.orgfrontiersin.org On the other hand, CG models simplify the system by grouping atoms into single particles, which significantly enhances computational performance and allows for the simulation of larger systems over longer timescales. acs.org

A key aspect of predictive modeling is the use of scoring functions and parameters to estimate the likelihood of a peptide to self-assemble. For instance, the aggregation propensity can be calculated as a ratio of the solvent-accessible surface area (SASA) at the beginning and end of a simulation. acs.org Additionally, machine learning models are increasingly being employed to predict self-assembly behavior by training on large datasets of peptide sequences and their experimentally determined assembly characteristics. nih.gov These models can identify non-intuitive sequences with a high propensity for forming ordered structures like β-sheets. nih.gov

For a tripeptide such as this compound, a predictive modeling approach would involve several steps. Initially, the individual amino acid properties would be considered. Pyroglutamic acid (Pyr) provides a cyclic and constrained N-terminus. Serine (Ser) is a polar amino acid capable of forming hydrogen bonds, while Leucine (Leu) is a hydrophobic amino acid. The interplay between the hydrophilic and hydrophobic residues is a critical factor in driving the self-assembly of amphiphilic peptides.

Molecular dynamics simulations would then be employed to observe the behavior of multiple peptide molecules in an aqueous environment. These simulations can reveal the initial stages of aggregation and the formation of secondary structures, such as β-sheets, which are common in self-assembling peptide systems. acs.orgfrontiersin.org The trajectories from these simulations can be analyzed to determine key structural and energetic parameters.

Below are interactive data tables that illustrate the type of data generated and analyzed in predictive modeling studies of peptide self-assembly.

Table 1: Hypothetical Simulation Parameters for this compound Self-Assembly

This table outlines typical parameters that would be used in an all-atom molecular dynamics simulation to predict the self-assembly behavior of the peptide.

| Parameter | Value | Description |

| Force Field | AMBER99SB | A set of parameters to describe the potential energy of the system. |

| Water Model | TIP3P | A common model for representing water molecules in simulations. |

| Box Type | Cubic | The shape of the simulation box. |

| Peptide Concentration | 0.15 M | The concentration of the peptide in the simulation. |

| Temperature | 310 K | The temperature at which the simulation is run, close to human body temperature. |

| Simulation Time | 1.5 µs | The duration of the simulation. |

Table 2: Predicted Self-Assembly Propensity and Structural Characteristics

This table presents hypothetical results from a predictive analysis, based on computational screening principles for tripeptides. nih.govrug.nl The scores are qualitative predictions based on the physicochemical properties of the constituent amino acids.

| Property | Predicted Value/Characteristic | Rationale |

| Aggregation Propensity | Moderate to High | The presence of the hydrophobic Leucine residue is a strong driver for aggregation. |

| Hydrophilicity | Low | The overall character of the peptide is more hydrophobic due to the Pyr and Leu residues. |

| Dominant Secondary Structure | β-sheet | Common motif in self-assembling short peptides, facilitated by intermolecular hydrogen bonding. |

| Predicted Supramolecular Structure | Nanofibers/Hydrogel | The balance of hydrophobic and hydrophilic interactions often leads to the formation of fibrillar networks that can entrap water to form a hydrogel. researchgate.netdrexel.edu |

The research findings from such predictive modeling studies are crucial for understanding the fundamental principles that govern peptide self-assembly. nih.govresearchgate.net For example, computational screens of all 8,000 possible tripeptides have been performed to identify candidates with a high propensity for aqueous self-assembly, leading to the discovery of new hydrogel-forming peptides. nih.govstrath.ac.ukrug.nl These studies have also helped in formulating design rules for creating self-assembling sequences by optimizing the balance between aggregation propensity and hydrophilicity. nih.govrug.nl

Fundamental Biological Research Paradigms and Mechanistic Investigations in Vitro/ex Vivo

Enzymatic Degradation and Proteolytic Stability Studies

The stability of peptides in a biological environment is a critical determinant of their activity and bioavailability. The structure of H-DL-Pyr-DL-Ser-DL-Leu-NH2 incorporates features that are known to confer resistance to enzymatic degradation.

Resistance to Peptidase Activity and Other Metabolic Pathways Affecting Peptide Integrity

The proteolytic stability of this compound is significantly influenced by two key structural modifications: the N-terminal pyroglutamyl ring and the inclusion of D-amino acids.

The N-terminal pyroglutamyl residue is formed by the intramolecular cyclization of a glutamine or glutamic acid residue. This modification is known to protect peptides from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of a peptide chain. The cyclic structure of pyroglutamic acid is not recognized as a substrate by many of these enzymes, thus enhancing the peptide's half-life in biological fluids. thieme-connect.denih.gov Studies on various pyroglutamyl-containing peptides have demonstrated their stability in rat ileal extract and blood plasma. isnff-jfb.com

Furthermore, the presence of D-amino acids in the peptide backbone offers substantial resistance to proteases. Most naturally occurring proteases are stereospecific for L-amino acids and are therefore unable to efficiently hydrolyze peptide bonds involving D-amino acids. Research has consistently shown that substituting L-amino acids with their D-enantiomers enhances peptide stability against a wide range of proteases found in serum and gastrointestinal environments. researchgate.net This increased stability is a crucial attribute for peptides intended for therapeutic or research applications where prolonged activity is desired.

Stereoselectivity of Peptide-Modifying Enzymes

The stereoselectivity of peptidases is a well-established principle in biochemistry. Enzymes that degrade peptides typically exhibit a strong preference for substrates composed of L-amino acids. However, the absolute specificity can vary.

Some peptidases, particularly certain bacterial DD-peptidases, are known to act on peptide bonds involving D-amino acids. These enzymes, however, often have strict requirements for the surrounding amino acid sequence and stereochemistry. For instance, some DD-peptidases show a strict preference for a D-residue in the penultimate position of their substrates. nih.gov

The alternating D- and L-amino acid sequence in this compound presents a unique challenge to proteases. Even if an enzyme could recognize and cleave a peptide bond adjacent to one of the D- or L-amino acids, the subsequent bond would present the opposite stereochemistry, likely halting further degradation. This alternating stereochemical pattern is a known strategy to enhance peptide stability. nih.govnih.govresearchgate.net

Pyroglutamyl peptidases are a class of enzymes that specifically cleave the N-terminal pyroglutamyl residue from peptides. nih.gov These enzymes can be found in various mammalian tissues and bacterial sources and are classified into different types based on their substrate specificity and biochemical properties. The susceptibility of this compound to these enzymes would depend on the specific type of pyroglutamyl peptidase and its tolerance for the subsequent D-Ser residue. nih.govnih.govnih.gov

In Vitro Cellular Interaction and Translocation Mechanisms

Understanding how a peptide interacts with and crosses cell membranes is fundamental to elucidating its biological function. The physicochemical properties of this compound suggest potential mechanisms for cellular uptake.

Examination of Cell Penetration and Membrane Permeability in Model Systems

The cellular uptake of short peptides can occur through several mechanisms, broadly categorized as endocytosis and direct translocation. nih.govnih.govyoutube.comresearchgate.net Endocytosis involves the engulfment of the peptide by the cell membrane to form vesicles, a process that is energy-dependent. nih.govnih.gov Direct translocation, on the other hand, is a process where the peptide passes directly through the lipid bilayer, which can be energy-independent. youtube.combeilstein-journals.org

For a small tripeptide like this compound, its ability to penetrate cell membranes would be influenced by its size, charge, and hydrophobicity. The presence of both polar (Serine, pyroglutamyl) and nonpolar (Leucine) residues gives the peptide an amphipathic character, which can facilitate interaction with the cell membrane. Peptides with a positive charge are often found to have enhanced cell-penetrating capabilities due to electrostatic interactions with the negatively charged cell surface. nih.gov

The D-amino acids in the peptide's structure may also influence its cellular uptake. Some studies have suggested that the cellular uptake of certain cell-penetrating peptides is independent of their chirality, while others have reported differences in uptake efficiency between L- and D-enantiomers. nih.gov The exact mechanism of uptake for this compound would likely be cell-type dependent and require experimental investigation using in vitro model systems such as cultured cell lines.

Receptor Binding and Signaling Pathway Modulation in Cell-Free or Isolated Cell Assays

Many biologically active peptides exert their effects by binding to specific cell surface receptors, which in turn initiates intracellular signaling cascades. researchgate.netmit.edu The identification of a specific receptor for this compound would be a critical step in understanding its function.

To date, no specific receptor has been identified for this tripeptide. In the absence of a known receptor, its potential to modulate signaling pathways remains speculative. Short peptides can sometimes act as agonists or antagonists of G protein-coupled receptors (GPCRs) or other receptor types. For example, peptides released during protein digestion can stimulate cholecystokinin (B1591339) (CCK) secretion by activating calcium-sensing receptors (CaSR) or GPR93 in enteroendocrine cells. researchgate.net

A prostate-specific antigen (PSA)-cleavable peptide containing a Ser-Leu sequence at the cleavage site has been used in the design of a tumor-targeting prodrug, indicating that this particular dipeptide sequence can be recognized by specific proteases, which could be considered a form of receptor interaction. nih.govresearchgate.net However, this does not directly imply that this compound would bind to a signaling receptor.

Further research using cell-free assays with isolated receptor preparations or isolated cell assays measuring second messenger levels (e.g., cAMP, intracellular calcium) would be necessary to screen for potential receptor interactions and subsequent signaling pathway modulation.

Development and Application as Chemical Probes for Biological Systems

Peptides with unique structural features are sometimes developed as chemical probes to study biological systems. beilstein-journals.org Their specificity and ability to interact with biological targets make them valuable tools for research.

There is currently no information available in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe. However, its distinct characteristics, such as its high proteolytic stability and alternating stereochemistry, could potentially be exploited for such applications.

Peptides with alternating D- and L-amino acids have been designed to adopt specific secondary structures, such as α-sheets, which can act as inhibitors of protein aggregation in amyloid diseases. nih.govnih.govresearchgate.net This demonstrates a potential application for peptides with such alternating stereochemistry as probes for studying protein misfolding and aggregation.

The development of this compound as a chemical probe would require further investigation into its specific biological targets and its mechanism of action. This could involve techniques such as peptide microarrays, affinity chromatography, and various cellular imaging modalities to identify its binding partners and functional effects.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific databases and research articles reveals a significant lack of specific information regarding the chemical compound this compound. Despite a thorough search for its applications in fundamental biological research, particularly concerning stereospecificity and molecular self-assembly, no dedicated studies or detailed findings pertaining to this specific peptide amide were identified.

Consequently, the request for an in-depth article structured around the fundamental biological research paradigms and mechanistic investigations of this compound cannot be fulfilled at this time. The absence of published research prevents a scientifically accurate and informative discussion on its role in probing stereospecificity in biomolecular recognition or its use as a scaffold for investigating molecular recognition and self-assembly.

It is possible that research on this compound is nascent, proprietary, or published under a different nomenclature not readily searchable. Without accessible data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further investigation in specialized, non-public databases or future publications may eventually shed light on the biochemical and biophysical properties of this compound. Until such information becomes available, a detailed analysis as per the requested outline remains unfeasible.

Emerging Trends and Future Research Trajectories

Innovations in High-Throughput Screening and Analytical Platforms for Peptide Stereoisomers

The analysis of peptide stereoisomers, such as the various diastereomers of H-DL-Pyr-DL-Ser-DL-Leu-NH2, presents a significant analytical challenge due to their identical mass and similar physicochemical properties. ku.dk Recent advancements in high-throughput screening (HTS) and analytical platforms are crucial for differentiating and quantifying these complex mixtures.

Innovations in separation sciences are at the forefront. Chromatographic techniques, including liquid chromatography (LC), supercritical fluid chromatography (SFC), and gas chromatography (GC), coupled with mass spectrometry (MS), are the most prevalent platforms for chiral analysis. ku.dkmdpi.com The development of novel chiral stationary phases (CSPs) is a primary driver of progress, offering new mechanisms for enantioseparation. mdpi.comchromatographyonline.com For a peptide like this compound, these advanced chromatographic methods would be essential to resolve its different stereoisomeric forms.

Mass spectrometry itself has become a powerful tool for direct chiral detection, complementing chromatographic separation. acs.org Specialized MS instruments and chemical derivatization strategies that introduce a mass difference between enantiomers are emerging, facilitating rapid, separation-free discrimination. acs.org Furthermore, combining automated solid-phase synthesis with high-resolution tandem mass spectrometry allows for the screening of immense peptidomimetic libraries, accelerating the discovery of bioactive sequences. acs.org

The table below summarizes key analytical platforms and their applicability to the study of peptide stereoisomers.

| Analytical Platform | Principle of Chiral Discrimination | Application to this compound | Key Advantages |

| Chiral Chromatography (LC/SFC/GC) with MS | Differential interaction of stereoisomers with a chiral stationary phase (CSP). mdpi.com | Separation and quantification of the different diastereomers (e.g., Pyr-D-Ser-D-Leu, Pyr-L-Ser-D-Leu, etc.). | High resolution and sensitivity; established methodology. mdpi.comuta.edu |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. ku.dk | Orthogonal separation technique to chromatography for validation. | Low sample consumption; high efficiency. ku.dk |

| Direct Mass Spectrometry (MS) | Use of chiral reference compounds or derivatization reagents to create diastereomeric complexes with different MS/MS fragmentation patterns. acs.org | Rapid, high-throughput screening of stereoisomeric purity or ratios without prior separation. | Speed; suitability for complex mixtures and HTS formats. acs.orgacs.org |

| Chiral Electrochemical Sensing | Enantioselective recognition by chiral materials immobilized on an electrode surface, leading to a measurable electrochemical signal. acs.org | Potential for developing specific sensors to detect a particular stereoisomer of the peptide. | High sensitivity and potential for miniaturization. |

Advanced Computational Chemistry for Complex Peptide Systems and Chiral Interactions

Computational chemistry provides indispensable tools for understanding the structural and dynamic properties of complex peptides like this compound. compchem.nl The presence of both D- and L-amino acids allows the peptide to adopt novel tertiary structures that may not be accessible to its homochiral L-counterparts. nih.gov

Molecular dynamics (MD) simulations are a cornerstone of computational peptide analysis, offering insights into conformational landscapes, folding pathways, and interactions with biological targets. compchem.nlnih.gov For this compound, MD simulations can predict how the different stereochemical arrangements influence the peptide's flexibility and preferred three-dimensional shape in solution. youtube.com This is critical, as the biological function of a peptide is intrinsically linked to its structure.

Predicting the structure of peptide-protein complexes is another major application of computational methods. rjraap.comdiva-portal.org Advanced docking protocols, some leveraging deep learning approaches like AlphaFold2, can model how a peptide binds to a receptor. digitellinc.com These methods could be used to screen the different stereoisomers of this compound against a specific protein target, predicting which isomer has the highest binding affinity. Understanding chiral interactions at the atomic level is crucial, as the therapeutic activity of enantiomers can differ significantly. mdpi.comacs.org

The following table outlines various computational methods and their potential applications in studying this compound.

| Computational Method | Primary Function | Application to this compound | Insights Gained |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. nih.gov | Exploring the conformational ensemble of each stereoisomer in different solvent environments. | Understanding of peptide flexibility, stability, and the probability distribution of different structures. youtube.com |

| Template-Free Peptide Docking (e.g., AlphaFold2) | Predicts the 3D structure of a peptide-protein complex without relying on a known structural template. digitellinc.com | Modeling the binding pose of each stereoisomer to a target receptor. | Identification of key binding interactions and prediction of binding affinity differences between stereoisomers. |

| Quantum Chemical Calculations | Computes the electronic structure of molecules to understand their reactivity and properties. nih.gov | Analyzing the subtle differences in electron density distribution and intramolecular forces due to chirality. mdpi.com | Fundamental understanding of how D-amino acid incorporation affects electronic properties and non-covalent interactions. |

| Co-evolutionary Analysis | Predicts 3D structure by analyzing co-evolutionary patterns of amino acids within a sequence. nih.gov | Less applicable to a short tripeptide but foundational for designing larger peptides incorporating its structural motifs. | Guiding the design of longer, structured peptides with specific functions. |

Strategies for Integrating Bio-Synthetic Pathways with Chemical Synthesis of Non-Canonical Peptides

The synthesis of a non-canonical peptide like this compound, containing both a modified N-terminus and D-amino acids, requires sophisticated chemical or integrated bio-synthetic strategies. jst.go.jp

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is the primary chemical method for producing peptides. asm.orgnih.gov It allows for the stepwise assembly of a peptide chain on a resin support, readily incorporating both D-amino acids and other non-canonical residues. asm.org The N-terminal pyroglutamyl group can be introduced either by using a protected pyroglutamic acid building block during synthesis or by the cyclization of an N-terminal glutamine or glutamic acid residue, a reaction that can sometimes occur as an undesirable side reaction. thieme-connect.de

Biosynthetic and Chemoenzymatic Strategies: Nature has its own methods for producing non-canonical peptides. The pyroglutamyl group is often formed post-translationally by the action of an enzyme called glutaminyl cyclase, which catalyzes the intramolecular cyclization of an N-terminal glutamine residue. thieme-connect.depnas.org D-amino acids in ribosomally synthesized peptides are typically incorporated via post-translational modification by peptide isomerase enzymes. nih.gov

Integrating these biological pathways with chemical methods offers powerful new synthetic routes. nih.gov Cell-free protein synthesis (CFPS) systems provide an open environment that eliminates cellular barriers, making it easier to incorporate non-canonical amino acids. asm.orgfrontiersin.org Genetic code expansion (GCE) is a revolutionary technique that reprograms the ribosome to incorporate non-canonical amino acids, including D-amino acids, at specific sites in a growing peptide chain in response to a reassigned codon. nih.govacs.org A chemoenzymatic approach could involve the ribosomal synthesis of a precursor peptide (e.g., Gln-L-Ser-L-Leu), followed by enzymatic modification to introduce the pyroglutamyl group and epimerize specific amino acids to their D-form. nih.gov

A comparison of these synthetic strategies is provided in the table below.

| Synthetic Strategy | Description | Applicability to this compound | Advantages & Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids to a growing chain on a solid support. asm.org | Direct and versatile method for synthesizing any stereoisomer of the target peptide. | Adv: High control over sequence and stereochemistry. Disadv: Can be costly and generate chemical waste. nih.gov |

| Genetic Code Expansion (GCE) | Reprogramming the translational machinery to incorporate non-canonical amino acids at specific codons. nih.gov | Can be used to produce a precursor peptide with specific D-amino acids incorporated in vivo or in vitro. | Adv: Enables ribosomal synthesis of non-canonical peptides. Disadv: Requires engineering of orthogonal tRNA/synthetase pairs; efficiency can be low. acs.org |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis using cell extracts, allowing direct addition of components. frontiersin.org | Ideal for incorporating non-canonical amino acids that may be toxic to cells or have poor membrane permeability. | Adv: Open system, allows toxic components, rapid. asm.orgDisadv: Lysate preparation can be laborious. |

| Chemoenzymatic Synthesis | Combines chemical synthesis steps with biological catalysis. nih.gov | A precursor peptide could be made biosynthetically, followed by enzymatic cyclization (glutaminyl cyclase) and isomerization. | Adv: Combines the selectivity of enzymes with the versatility of chemistry. Disadv: Requires availability and stability of necessary enzymes. |

Exploiting Non-Canonical Peptides for Fundamental Understanding of Biomolecular Function and Evolution

Non-canonical peptides are not merely chemical curiosities; they are powerful tools for probing the fundamentals of biology. nih.govnih.gov The specific features of this compound—its pyroglutamyl cap and D-amino acids—confer properties that are highly relevant to understanding biomolecular function and evolution.

The N-terminal pyroglutamyl residue protects the peptide from degradation by aminopeptidases, significantly increasing its stability. thieme-connect.deresearchgate.net This modification is found in many natural peptide hormones and is a common strategy to enhance the half-life of peptide drugs. nih.govresearchgate.net The presence of D-amino acids also confers resistance to proteases, which are generally specific for L-amino acid substrates. frontiersin.orgwikipedia.org This enhanced stability is a key evolutionary advantage. nih.gov

Furthermore, the incorporation of D-amino acids can drastically alter a peptide's structure and function. nih.govnih.gov By introducing different stereochemistry, peptides can adopt unique conformations, leading to novel or enhanced biological activities. frontiersin.org This represents a strategy used by organisms to expand their molecular diversity beyond the limitations of the standard genetic code. nih.gov Studying simple peptides with mixed chirality can provide insights into how early proteins may have evolved. Some theories propose that the first functional peptides on primitive Earth were short and composed of a limited set of amino acids, and that they may have included D-isomers. nih.gov

Evolution-based protein structure prediction models, while powerful, often struggle with non-canonical structures because their training data is dominated by canonical L-proteins. arxiv.org Peptides with unusual modifications provide challenging and essential test cases to improve these models and push toward a more complete, physics-based understanding of protein folding. consensus.app

The functional implications of the non-canonical features in this compound are summarized below.

| Non-Canonical Feature | Functional Impact | Evolutionary Significance |

| Pyroglutamyl (pGlu) N-terminus | Blocks degradation by aminopeptidases, increasing peptide half-life and stability. researchgate.netresearchgate.net | A common post-translational modification to create stable signaling molecules (e.g., hormones). thieme-connect.de |

| D-Serine / D-Leucine Residues | Confers resistance to degradation by common proteases. frontiersin.orgwikipedia.org | Provides a significant survival advantage by creating more robust peptides. nih.gov |

| Mixed L/D Stereochemistry | Enables the formation of unique secondary and tertiary structures not accessible to all-L peptides. nih.govnih.gov | Increases the structural and functional diversity available to an organism from a limited genetic template. |

| Short, Amidated Tripeptide Structure | Represents a minimal functional motif that could mimic a binding loop of a larger protein. | Short, stable peptides may represent ancestral catalysts or signaling molecules from early life. nih.gov |

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of H-DL-Pyr-DL-Ser-DL-Leu-NH2 to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary coupling reagents (e.g., HBTU vs. HATU), reaction times, and resin-swelling solvents (e.g., DMF, DCM). Monitor intermediates via LC-MS to identify critical failure points. For reproducibility, adopt machine-readable protocols like χDL to standardize steps across labs .

Q. What analytical methods are validated for quantifying impurities in this compound?

- Methodological Answer : Follow ICH Q2(R2) guidelines for method validation. Use reverse-phase HPLC with a C18 column and UV detection (210 nm) for purity assessment. Validate specificity via spiked degradation studies (acid/base/oxidative stress) and confirm limits of detection (LOD) using signal-to-noise ratios ≥3:1 .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) over 6 months, with sampling intervals at 0, 1, 3, and 6 months. Use mass spectrometry to track deamidation (Ser/Leu residues) and LC-MS/MS to quantify hydrolytic byproducts. Include controls with inert atmospheres (N₂) to isolate oxidation pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the peptide’s conformational dynamics observed via NMR and MD simulations?

- Methodological Answer : Apply enhanced sampling techniques (e.g., metadynamics) to simulate solvent-dependent folding. Cross-validate with NOESY-derived distance restraints and solvent paramagnetic relaxation enhancement (sPRE) data. Use Bayesian statistics to reconcile discrepancies between experimental and simulated ensembles .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis across collaborative labs?

- Methodological Answer : Implement χDL-encoded synthesis protocols to ensure machine-executable precision. Validate via round-robin testing: distribute identical starting materials to labs, compare yields/purity via shared LC-MS workflows, and use ANOVA to identify outlier steps (e.g., Fmoc-deprotection efficiency) .

Q. How to address conflicting spectral assignments for DL-configured residues in this compound?

- Methodological Answer : Perform chiral derivatization (e.g., Marfey’s reagent) followed by tandem MS/MS to resolve DL-Ser/Leu enantiomers. Validate using 2D NMR (COSY, TOCSY) to correlate proton couplings with stereospecific chemical shifts. Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. What frameworks enable high-throughput screening of this compound bioactivity while minimizing false positives?

- Methodological Answer : Use a dual-reporter system (e.g., luciferase + fluorescent tags) in cell-based assays. Apply Z’-factor statistical analysis to validate assay robustness. Integrate cheminformatics tools (e.g., KNIME) to filter nonspecific binding via molecular docking simulations against decoy libraries .

Data Contradiction and Reproducibility

Q. How to reconcile discrepancies in reported IC₅₀ values for this compound across independent studies?

- Methodological Answer : Standardize assay conditions (cell line passage number, serum concentration, incubation time) using MINSEQE guidelines. Perform meta-analysis with mixed-effects models to quantify inter-lab variability. Share raw data via FAIR-aligned repositories (e.g., Zenodo) for transparency .

Tables for Critical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.